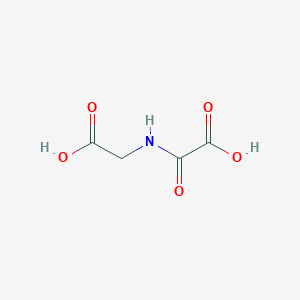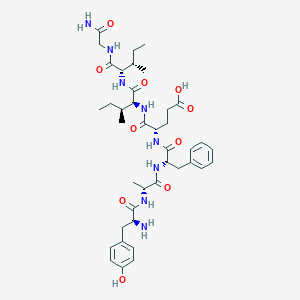
4'-Hydroxy-3'-(trifluoromethyl)acetophenone
Vue d'ensemble
Description
4’-Hydroxy-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H7F3O2 . It is a brown powder with a melting point between 170.5-179.5°C .
Molecular Structure Analysis
The molecular structure of 4’-Hydroxy-3’-(trifluoromethyl)acetophenone consists of a trifluoromethyl group (-CF3) and a hydroxy group (-OH) attached to a phenyl ring, which is further connected to an acetophenone group .Physical And Chemical Properties Analysis
4’-Hydroxy-3’-(trifluoromethyl)acetophenone is a brown powder with a melting point between 170.5-179.5°C . It has a molecular weight of 204.15 g/mol .Applications De Recherche Scientifique
Corrosion Inhibition
4'-Hydroxy-3'-(trifluoromethyl)acetophenone-related compounds have been investigated for their potential as corrosion inhibitors. Triazole derivatives of acetophenone, including 4-chloro-, 4-methoxyl-, and 4-fluoro-acetophenone, have demonstrated effectiveness in inhibiting the corrosion of mild steel in acidic media. Their inhibition efficiencies were evaluated using various techniques, and the relationship between molecular structure and inhibition efficiency was explored through quantum chemical calculations (Li, He, Pei, & Hou, 2007).
Electrochemical Applications
The electroreduction of acetophenone has been studied in ionic liquids, examining the influence of proton availability on product distribution. This research contributes to understanding the electrochemical behavior of acetophenone derivatives, potentially including 4'-Hydroxy-3'-(trifluoromethyl)acetophenone (Zhao, Horne, Bond, & Zhang, 2014).
Synthetic Chemistry
Various acetophenone derivatives, similar to 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, have been synthesized and utilized in different chemical reactions. For instance, derivatives have been used in the Claisen condensation and other synthetic pathways to produce compounds like 2-(trifluoroacetyl)chromones and furan-3(2H)-ones (Irgashev et al., 2009).
Structural Analysis
Structural studies of o-hydroxyacetophenone derivatives, which are structurally related to 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, have been conducted. These studies involve X-ray powder diffraction and analysis of intermolecular interactions, contributing to the understanding of the physical and chemical properties of these compounds (Chattopadhyay et al., 2012).
Biocatalysis
Research has explored the use of bacterial strains for the asymmetric reduction of acetophenone derivatives, leading to the production of specific enantiomers. This biocatalytic process is significant for pharmaceutical applications where the enantiomeric purity of a compound is crucial (Wang, Cai, Ouyang, He, & Su, 2011).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-2-3-8(14)7(4-6)9(10,11)12/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRUXZJKSFFSGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379387 | |
| Record name | 1-[4-Hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149105-11-3 | |
| Record name | 1-[4-Hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149105-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)



![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)


![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene](/img/structure/B139275.png)


![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)